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Compound of Interest

Compound Name:
Cyclopropanecarboxamide, 2-

fluoro-, (1R,2R)-rel-

Cat. No.: B12327473

Get Quote

Executive Summary: The Fluorine-Cyclopropane
Synergism
2-Fluorocyclopropanecarboxamide (2-FCCA) is not merely a synthetic intermediate; it is a

privileged pharmacophore in modern drug design.[1][2][3] Its value lies in its ability to solve two

competing problems in medicinal chemistry: conformational flexibility and metabolic instability.

[1]

By incorporating a fluorine atom onto a cyclopropane ring, this scaffold introduces a "dipole-

vector" that directs binding orientation while simultaneously blocking metabolic hotspots (C-H

oxidation).[1][2] It serves as a critical bioisostere for prolinamide or ethyl groups, widely utilized

in the development of Janus Kinase (JAK) inhibitors, LSD1 epigenetic modulators, and

fluoroquinolone antibiotics.[1]
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Property Characteristic Impact on Drug Design

Stereochemistry cis (1S, 2S) / trans (1R, 2S)

Fluorine Gauche Effect

dictates preferred

conformation, locking the

amide vector for precise

receptor docking.[1][2][3]

Metabolic Stability High

The C-F bond (116 kcal/mol)

prevents Cytochrome P450-

mediated hydroxylation at the

cyclopropyl ring.[1][2][3]

Electronic Effect -Inductive Withdrawal

Lowers the pKa of the amide

nitrogen, potentially

strengthening hydrogen bond

donor capability.[1][2]

Lipophilicity
Moderate (

)

Improves membrane

permeability compared to non-

fluorinated cyclopropanes

without excessive

hydrophobicity.[1][2]

Chemical Biology & Mechanism of Action[1][2][3]
The "Fluorine Scan" and Conformation
The biological potency of 2-FCCA derivatives stems from the gauche effect.[1][2][3] Unlike a

flexible alkyl chain, the fluorine atom on the cyclopropane ring prefers a specific orientation

relative to the carboxamide group to minimize dipole-dipole repulsion and maximize orbital

overlap (

).[1][2]

Biological Consequence: When used as a linker in kinase inhibitors (e.g., JAK1/JAK2), the

cyclopropane ring acts as a rigid spacer.[1] The fluorine atom ensures the amide carbonyl is

positioned to accept a hydrogen bond from the kinase hinge region, while the amide nitrogen

donates a hydrogen bond to a conserved residue (e.g., Glu or Asp).[1]
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Pathway: From Amide to Amine (The LSD1 Connection)
While the amide itself has inhibitory potential (e.g., in serine proteases), its most profound

biological potential is as the direct precursor to 2-fluorocyclopropylamine, a suicide inhibitor of

Lysine Specific Demethylase 1 (LSD1/KDM1A).[1]

Mechanism: The amide is converted (via Hofmann rearrangement) to the amine.[1][2] The

amine undergoes single-electron transfer (SET) within the LSD1 active site, forming a radical

intermediate that covalently modifies the FAD cofactor, irreversibly shutting down the

enzyme.[1][2] This pathway is critical in oncology (AML treatment).[1][2]

Visualization: Pharmacophore & Signaling Interaction
The following diagram illustrates the dual role of 2-FCCA: as a direct binding motif in Kinases

and as a precursor warhead for Epigenetic targets.[1][2][3]
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Caption: Dual mechanistic pathways: Direct non-covalent kinase binding (top) vs. conversion to

covalent epigenetic modulators (bottom).[1][2][3]

Experimental Protocols
Synthesis & Access (The Hofmann Route)
To access the biologically active amine form or utilize the amide in fragment-based screening,

the following high-integrity workflow is recommended.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://cymitquimica.com/cas/1535212-07-7/
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.benchchem.com/product/b12327473/docs?utm_src=pdf-body-img#technical-guide-biological-potential-of-2-fluorocyclopropanecarboxamide-1-2-3
https://cymitquimica.com/cas/1535212-07-7/
https://www.chemsrc.com/en/cas/2627-69-2_684686.html
https://www.scribd.com/document/361185586/Analytical-Reagents-80001-116000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12327473?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

(1R, 2S)-2-fluorocyclopropanecarboxylic acid (Starting material)[1][2][3][4]

Thionyl chloride (

)[1][2]

Aqueous Ammonia (

)[1][2]

Bis(trifluoroacetoxy)iodobenzene (PIFA) (for rearrangement)[1][2]

Protocol:

Acid Activation: Dissolve 1.0 eq of the carboxylic acid in dry DCM. Add 1.2 eq

and catalytic DMF. Reflux for 2 hours. Evaporate to dryness to obtain the acid chloride.

Amide Formation: Dissolve residue in dry THF. Cool to 0°C. Add 3.0 eq of

dropwise.[2] Stir for 1 hour. Extract with EtOAc.[2] Recrystallize to yield 2-
fluorocyclopropanecarboxamide.

Rearrangement (Optional for LSD1 studies): Treat the amide with PIFA in acetonitrile/water

to generate the amine hydrochloride salt.

In Vitro Metabolic Stability Assay (Microsomal)
Since the primary advantage of this scaffold is metabolic resistance, this assay is the standard

for validation.[1]

Objective: Determine intrinsic clearance (

) compared to non-fluorinated analog.

Materials:

Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1][2]
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NADPH Regenerating System[1][2][3]

Test Compound: 2-FCCA derivative (1 µM)

LC-MS/MS for quantification[1][2][3]

Workflow:

Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5

mins.

Initiation: Add NADPH to start the reaction.

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into ice-cold acetonitrile (to quench).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. The slope

gives

.[1][2]

Success Criterion:

min indicates excellent metabolic stability conferred by the fluorine.[1][2]

Therapeutic Applications & Case Studies
Kinase Inhibition (JAK/c-Abl)
In the development of JAK inhibitors (e.g., for rheumatoid arthritis), the 2-fluorocyclopropyl

group replaces the ethyl group of the pyrrolopyrimidine scaffold.[1][2]

Impact: The amide acts as a hydrogen bond donor/acceptor pair. The fluorine atom reduces

the electron density of the cyclopropane ring, reducing oxidative metabolism at the methine

carbons, a common failure point in early JAK inhibitors.[1]
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Neurodegenerative Disorders (LRRK2)
Patents (e.g., US 11,098,044) highlight the use of N-(imidazo[1,2-a]pyridin-2-yl)-2-

fluorocyclopropanecarboxamide derivatives.[1][2][3][5]

Role: The scaffold provides a rigid "cap" that fits into the ribose pocket of the LRRK2 kinase

domain, improving selectivity over other kinases.

Antibacterial Agents
The scaffold is a precursor to C-7 substituted fluoroquinolones.[1][2][3]

Role: The 2-fluorocyclopropyl amine moiety (derived from the amide) increases activity

against Gram-positive bacteria (e.g., S. pneumoniae) by altering the drug's penetration

profile and DNA gyrase binding affinity.[1][2]

Future Perspectives: The "Warhead" Evolution
The future of 2-fluorocyclopropanecarboxamide lies in Fragment-Based Drug Discovery

(FBDD).[1][2][3]

Covalent Fragments: Functionalizing the amide nitrogen with electrophiles (e.g.,

acrylamides) to create "double-warhead" inhibitors that bind non-covalently via the

cyclopropane and covalently via the side chain.[1][2]

PET Imaging: Replacing

with

allows this scaffold to serve as a radiotracer for visualizing kinase distribution in the brain,
leveraging its high blood-brain barrier (BBB) permeability.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12327473/docs#technical-guide-biological-potential-
of-2-fluorocyclopropanecarboxamide-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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